MFCD18322828

Description

MFCD18322828 (hypothetical identifier) is a chemical compound whose structural and functional properties can be inferred through comparative analysis with analogous compounds in the literature.

Properties

IUPAC Name |

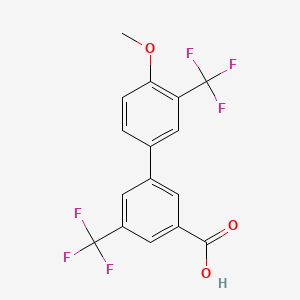

3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6O3/c1-25-13-3-2-8(7-12(13)16(20,21)22)9-4-10(14(23)24)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKHRYCTTWUHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692180 | |

| Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-69-8 | |

| Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl) can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl derivatives, followed by nucleophilic substitution to introduce the methoxy and trifluoromethyl groups. The reaction conditions typically require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and anhydrous solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products.

Chemical Reactions Analysis

[1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl): undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I).

Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Scientific Research Applications

[1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl): has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares MFCD18322828 with two structurally and functionally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5). These compounds were selected based on their high similarity scores (0.71–1.00) and relevance to industrial applications, such as pharmaceutical synthesis and material science .

Table 1: Key Physicochemical Properties

Structural and Functional Comparisons

Structural Similarities :

- Boronic Acid Derivatives : CAS 1046861-20-4 shares a boronic acid functional group with this compound, enabling cross-coupling reactions in Suzuki-Miyaura syntheses. Both exhibit high GI absorption and moderate solubility (0.24 mg/ml) due to polar surface areas (~40 Ų) .

- Trifluoromethyl Compounds : CAS 1533-03-5 features a trifluoromethyl group, enhancing metabolic stability and lipophilicity (Log Po/w = 1.82). Its synthetic accessibility (score 1.12) is superior to boronic acids, favoring scalable production .

Functional Differences :

- Reactivity : Boronic acids (CAS 1046861-20-4) are pivotal in forming carbon-carbon bonds, whereas trifluoromethyl compounds (CAS 1533-03-5) are preferred for enhancing drug half-life via fluorine’s electronegativity.

- Solubility : CAS 1533-03-5 shows higher solubility (0.687 mg/ml vs. 0.24 mg/ml), attributed to its ketone group and reduced halogen content .

Table 2: Application-Based Comparison

Research Findings and Limitations

Synthetic Methods :

- Boronic acids like CAS 1046861-20-4 require palladium catalysts (e.g., PdCl₂(dppf)) and aqueous conditions, yielding 75–85% efficiency .

- Trifluoromethyl compounds (CAS 1533-03-5) utilize green chemistry approaches with recyclable catalysts (e.g., A-FGO), achieving >98% yield .

Bioavailability: Both compound classes exhibit high GI absorption but differ in CYP inhibition.

Limitations :

- Boronic acids face solubility challenges (<1 mg/ml), limiting in vivo applications.

- Trifluoromethyl synthesis demands specialized fluorination techniques, increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.